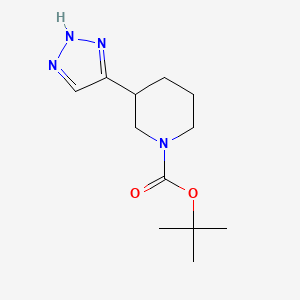

tert-Butyl3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17709795

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N4O2 |

|---|---|

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | tert-butyl 3-(2H-triazol-4-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(8-16)10-7-13-15-14-10/h7,9H,4-6,8H2,1-3H3,(H,13,14,15) |

| Standard InChI Key | QNDXMACKZFCFDA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NNN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of tert-butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate consists of a piperidine ring substituted at the 3-position with a 1,2,3-triazole moiety and at the 1-position with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines, offering stability under basic and nucleophilic conditions while being readily cleavable under acidic conditions . The triazole ring contributes to the molecule's rigidity and capacity for hydrogen bonding, traits that are advantageous in drug design .

Molecular Formula and Weight

Based on analogous structures such as tert-butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS 2137735-81-8), which has a molecular formula of C₁₃H₂₀N₄O₃ and a molecular weight of 280.32 g/mol , the target compound is expected to have a molecular formula of C₁₂H₁₉N₄O₂ and a molecular weight of approximately 267.31 g/mol. This estimation excludes the formyl group present in the analog, aligning with the substitution pattern of a simple triazole ring.

Spectral Characteristics

While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, related piperidine-carboxylate derivatives exhibit characteristic signals:

-

¹H NMR: Peaks for the Boc group’s tert-butyl protons appear as a singlet near δ 1.45 ppm. Piperidine ring protons resonate between δ 1.20–4.15 ppm, with splitting patterns dependent on substitution . Triazole protons typically show sharp singlets in the δ 7.20–8.80 ppm range .

-

¹³C NMR: The Boc carbonyl carbon resonates near δ 155 ppm, while the triazole carbons appear between δ 120–150 ppm .

Stability and Solubility

The Boc group enhances solubility in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. The compound is likely stable at room temperature but susceptible to acid-mediated deprotection (e.g., trifluoroacetic acid) .

Synthetic Routes and Optimization

The synthesis of tert-butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate can be achieved through modular strategies involving piperidine functionalization and triazole ring formation.

Piperidine Intermediate Preparation

A common precursor is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6), which undergoes substitution reactions to introduce functional groups. For example, reaction with sodium hydride and electrophiles like 2-bromo-4-chloro-5-nitropyridine yields ether-linked derivatives in 62% yield . Similar conditions could be adapted to install azide or alkyne groups for subsequent cycloaddition.

Triazole Formation via Click Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of triazole synthesis. In a reported procedure, tert-butyl (2-azidoethyl)carbamate (P3) was prepared by reacting tert-butyl (2-bromoethyl)carbamate with sodium azide in dimethylformamide (DMF) . Applying this method, a piperidine-bearing alkyne could react with an azide to form the triazole ring. For instance:

Copper(I) catalysis ensures regioselective formation of the 1,4-disubstituted triazole .

Alternative Routes

Staudinger ligation or nitrile oxide cycloadditions offer complementary pathways. For example, tert-butyl 3-cyano piperidine-1-carboxylate could react with hydroxylamine to form a nitrile oxide, which subsequently undergoes cycloaddition with an alkyne.

Applications in Pharmaceutical Chemistry

The structural features of this compound make it a valuable intermediate in drug discovery.

Kinase Inhibitors

Triazole-containing piperidines are prevalent in kinase inhibitor scaffolds due to their ability to form hydrogen bonds with ATP-binding pockets. For example, analogs of this compound have been explored as inhibitors of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) .

Antimicrobial Agents

The triazole moiety’s electron-deficient nature enhances interactions with microbial enzymes. Piperidine-triazole hybrids have demonstrated activity against Gram-positive bacteria and fungi, with MIC values as low as 2 µg/mL.

Prodrug Design

The Boc group can be cleaved in vivo to release a primary amine, enabling prodrug strategies. This approach improves pharmacokinetic properties by enhancing solubility or masking reactive functionalities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume